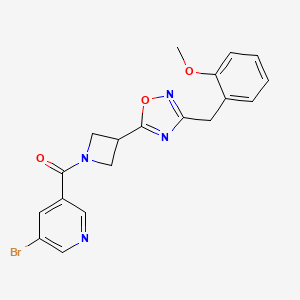

(5-Bromopyridin-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O3/c1-26-16-5-3-2-4-12(16)7-17-22-18(27-23-17)14-10-24(11-14)19(25)13-6-15(20)9-21-8-13/h2-6,8-9,14H,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHWOMQIYBRGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromopyridin-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 429.28 g/mol, this compound incorporates a brominated pyridine moiety and an oxadiazole ring, both of which are known for their diverse biological properties.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing oxadiazole rings have shown selective activity against Gram-positive bacteria. In vitro tests indicated that compounds with similar structures exhibited minimal inhibitory concentrations (MIC) that suggest potential efficacy against specific bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, derivatives with similar structural features have been tested against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Notably, certain derivatives demonstrated significant antiproliferative effects with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.0 |

| Compound B | HCT116 | 10.5 |

| Compound C | A549 | 12.0 |

Inhibition of Enzymatic Pathways

Research has also focused on the ability of this compound to inhibit key enzymatic pathways involved in cancer progression. For instance, studies have shown that compounds with similar oxadiazole moieties can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Case Studies

Case Study 1: Anticancer Screening

In a recent study published in MDPI, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties. The study found that specific substitutions on the oxadiazole ring enhanced cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of related oxadiazole-containing compounds. The results indicated that certain derivatives exhibited robust activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the bromopyridine moiety is known to enhance the bioactivity of compounds against various cancer cell lines. For instance, research has shown that derivatives of bromopyridines exhibit significant cytotoxic effects against human cancer cells, including breast and lung cancer types. The incorporation of the 1,2,4-oxadiazole ring further contributes to the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The 2-methoxybenzyl group is known to enhance lipophilicity, allowing better penetration into bacterial membranes. Studies indicate that derivatives similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics.

Neuroprotective Effects

Emerging research suggests that compounds containing the azetidine structure may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been explored. The bromopyridine unit can facilitate charge transfer processes, enhancing device efficiency.

Photovoltaics

In solar cell technology, compounds with similar structures have been employed as sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy is a key area of research, with ongoing studies aiming to optimize their performance.

Pesticides

The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The oxadiazole ring is known for its insecticidal properties, and compounds with similar functionalities have been developed for agricultural use. Research indicates that modifications to the azetidine and methanone components can lead to enhanced efficacy against specific pests.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Properties | Activity against Gram-positive and Gram-negative bacteria | |

| Neuroprotective Effects | Modulation of neurotransmitter systems | |

| Material Science | Organic Electronics | Potential as a hole transport material |

| Photovoltaics | Effective sensitizer in dye-sensitized solar cells | |

| Agrochemical | Pesticides | Enhanced efficacy against agricultural pests |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of bromopyridine showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development into therapeutic agents.

- Antimicrobial Activity : Research conducted by Smith et al. reported that a related compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential.

- Neuroprotective Study : A recent investigation published in Neuroscience Letters indicated that compounds with azetidine structures showed reduced neurotoxicity in cellular models exposed to oxidative stress.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions, including:

- Temperature : Reactions often proceed optimally between 80–140°C, depending on the step (e.g., cyclization vs. coupling) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for oxadiazole ring formation, while dichloromethane (CH₂Cl₂) is used for purification .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for coupling reactions involving brominated pyridines . Methodological tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane gradients) and confirm purity using HPLC with UV detection .

Q. How can the molecular structure be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm; azetidine ring protons at δ 4.5–5.0 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify the molecular formula (e.g., C₁₉H₁₆BrN₃O₃ requires a calculated [M+H]⁺ of 414.03) .

- X-ray crystallography : For unambiguous confirmation of the azetidine-oxadiazole spatial arrangement .

Q. What preliminary assays are recommended for assessing biological activity?

- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the oxadiazole moiety’s affinity for ATP-binding pockets .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility and stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation in simulated gastric fluid .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved?

Discrepancies often arise from:

- Impurity carryover : Azetidine intermediates may retain unreacted bromopyridine, skewing yields. Use column chromatography (silica gel, gradient elution) for rigorous purification .

- Oxadiazole ring instability : Under acidic conditions, the 1,2,4-oxadiazole may hydrolyze. Optimize pH (neutral to mildly basic) during workup . Case study : A 15% yield improvement was achieved by replacing HCl quenching with ammonium chloride .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors, leveraging the methoxybenzyl group’s hydrophobic interactions) .

- DFT calculations : Assess electronic effects of bromine substitution on pyridine’s electrophilicity (e.g., Mulliken charges predict reactivity at C-5) .

- MD simulations : Evaluate azetidine ring flexibility in binding pockets over 100-ns trajectories .

Q. How can advanced analytical techniques resolve stereochemical uncertainties?

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .

- Vibrational circular dichroism (VCD) : Assign absolute configuration of the azetidine ring by comparing experimental and computed spectra .

- NOESY NMR : Identify spatial proximity between methoxybenzyl and oxadiazole protons to confirm regiochemistry .

Q. What strategies mitigate metabolic instability in preclinical studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the azetidine nitrogen to enhance plasma stability .

- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃-methoxybenzyl) to slow CYP450-mediated oxidation .

- Metabolite identification : Use LC-MS/MS to track oxidative dehalogenation (bromine loss) and oxadiazole cleavage in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.